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molecular formula C10H9BrO4 B8528498 2-Acetoxy-2-(3-bromophenyl)acetic acid

2-Acetoxy-2-(3-bromophenyl)acetic acid

Cat. No. B8528498
M. Wt: 273.08 g/mol
InChI Key: BQJCFJVLGYXXTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09161924B2

Procedure details

Acetyl Chloride (1.5 mL) was added to 3-bromomandelic acid 1 (1.00 g, 4.33 mmol) and stirred at room temperature for 1 hour. The reaction mixture was concentrated in vacuo to provide compound 2 which was used in the next reaction without further purification.
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:3])[CH3:2].[Br:5][C:6]1[CH:7]=[C:8]([CH:14]=[CH:15][CH:16]=1)[CH:9]([OH:13])[C:10]([OH:12])=[O:11]>>[C:1]([O:13][CH:9]([C:8]1[CH:14]=[CH:15][CH:16]=[C:6]([Br:5])[CH:7]=1)[C:10]([OH:12])=[O:11])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
1.5 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=C(C(C(=O)O)O)C=CC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)OC(C(=O)O)C1=CC(=CC=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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